Cas no 34807-41-5 (2,4-Pentadienoic acid,5-phenyl-,(2S,3aR,3bS,3cS,4aR,5S,5aS,8aR,8bR,9R,10R,10aS)-3a,3b,3c,4a,5,5a,8a,9,10,10a-decahydro-5,5a-dihydroxy-4a-(hydroxymethyl)-7,9-dimethyl-10a-(1-methylethenyl)-6-oxo-2-phenyl-6H-2,8b-epoxyoxireno[6,7]azuleno[5,4-e]-1,3-benzodioxol-10-ylester, (2E,4E)-)

2,4-Pentadienoic acid,5-phenyl-,(2S,3aR,3bS,3cS,4aR,5S,5aS,8aR,8bR,9R,10R,10aS)-3a,3b,3c,4a,5,5a,8a,9,10,10a-decahydro-5,5a-dihydroxy-4a-(hydroxymethyl)-7,9-dimethyl-10a-(1-methylethenyl)-6-oxo-2-phenyl-6H-2,8b-epoxyoxireno[6,7]azuleno[5,4-e]-1,3-benzodioxol-10-ylester, (2E,4E)- structure
34807-41-5 structure
Nome do Produto:2,4-Pentadienoic acid,5-phenyl-,(2S,3aR,3bS,3cS,4aR,5S,5aS,8aR,8bR,9R,10R,10aS)-3a,3b,3c,4a,5,5a,8a,9,10,10a-decahydro-5,5a-dihydroxy-4a-(hydroxymethyl)-7,9-dimethyl-10a-(1-methylethenyl)-6-oxo-2-phenyl-6H-2,8b-epoxyoxireno[6,7]azuleno[5,4-e]-1,3-benzodioxol-10-ylester, (2E,4E)-
N.o CAS:34807-41-5
MF:C38H38O10
MW:654.702332019806
CID:321089
PubChem ID:24832075

2,4-Pentadienoic acid,5-phenyl-,(2S,3aR,3bS,3cS,4aR,5S,5aS,8aR,8bR,9R,10R,10aS)-3a,3b,3c,4a,5,5a,8a,9,10,10a-decahydro-5,5a-dihydroxy-4a-(hydroxymethyl)-7,9-dimethyl-10a-(1-methylethenyl)-6-oxo-2-phenyl-6H-2,8b-epoxyoxireno[6,7]azuleno[5,4-e]-1,3-benzodioxol-10-ylester, (2E,4E)- Propriedades químicas e físicas

Nomes e Identificadores

    • 2,4-Pentadienoic acid,5-phenyl-,(2S,3aR,3bS,3cS,4aR,5S,5aS,8aR,8bR,9R,10R,10aS)-3a,3b,3c,4a,5,5a,8a,9,10,10a-decahydro-5,5a-dihydroxy-4a-(hydroxymethyl)-7,9-dimethyl-10a-(1-methylethenyl)-6-oxo-2-phenyl-6H-2,8b-epoxyoxireno[6,7]azuleno[5,4-e]-1,3-benzodioxol-10-ylester, (2E,4E)-
    • 2,4-Pentadienoic acid,5-phenyl-,(2S,3aR,3bS,3cS,4aR,5S,5aS,8aR,8bR,9R,10R,10aS)-3a,3b,3c,4a,5,...
    • 2,4-Pentadienoic acid,5-phenyl-,(2S,3aR,3bS,3cS,4aR,5S,5aS,8aR,8bR,9R,10R,10aS)-3a,3b,3c,4a,5,5a,8a,9,10,10a-decahydro-5,5a-d
    • MEZEREIN
    • 12BETA-[(E,E)-5-PHENYL-2,4-PENTADIENOYLOXY]DAPHNETOXIN
    • 12β-[(E,E)-5-Phenyl-2,4-pentadienoyloxy]daphnetoxin
    • meserein
    • HY-N7466
    • Daphnetoxin, 12-[(1-oxo-5-phenyl-2,4-pentadienyl)oxy]-, [12.beta.(E,E)]-
    • 34807-41-5
    • CS-0129796
    • [(1R,2R,6S,7S,8R,10S,11S,12R,14S,16S,17R,18R)-6,7-Dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] (2E,4E)-5-phenylpenta-2,4-dienoate
    • DTXSID3025673
    • AKOS040758065
    • SMR000127429
    • MLSMR
    • MLS000517248
    • 5,5a-Dihydroxy-4a-(hydroxymethyl)-7,9-dimethyl-6-oxo-2-phenyl-10a-(prop-1-en-2-yl)-3a,3c,4a,5,5a,6,8a,9,10,10a-decahydro-2H,3bH-2,8b-epoxyoxireno[6,7]azuleno[5,4-e][1,3]benzodioxol-10-yl 5-phenylpenta-2,4-dienoate
    • DTXSID50860510
    • Q905397
    • [6,7-Dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] 5-phenylpenta-2,4-dienoate
    • Inchi: InChI=1S/C38H38O10/c1-21(2)36-30(44-27(40)18-12-11-15-24-13-7-5-8-14-24)23(4)37-26-19-22(3)29(41)35(26,43)33(42)34(20-39)31(45-34)28(37)32(36)46-38(47-36,48-37)25-16-9-6-10-17-25/h5-19,23,26,28,30-33,39,42-43H,1,20H2,2-4H3/b15-11+,18-12+/t23?,26-,28+,30-,31?,32+,33-,34?,35-,36+,37+,38?/m1/s1
    • Chave InChI: DLEDLHFNQDHEOJ-JXANWJNNSA-N
    • SMILES: C1C=CC(/C=C/C=C/C(O[C@@H]2C(C)[C@]34[C@@H]5C=C(C)C(=O)[C@]5([C@@H](C5(OC5[C@H]3[C@@H]3OC(O[C@@]23C(=C)C)(C2C=CC=CC=2)O4)CO)O)O)=O)=CC=1

Propriedades Computadas

  • Massa Exacta: 654.24600
  • Massa monoisotópica: 654.246
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 3
  • Contagem de aceitadores de ligações de hidrogénio: 10
  • Contagem de Átomos Pesados: 48
  • Contagem de Ligações Rotativas: 8
  • Complexidade: 1470
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 8
  • Contagem de Estereocentros Átomos Indefinidos: 4
  • Contagem de Stereocenters de Obrigações Definidas: 2
  • Contagem de Stereocenters Indefined Bond: 0
  • Carga de Superfície: 0
  • Contagem de Tautomeros: 3
  • XLogP3: 3.8
  • Superfície polar topológica: 144

Propriedades Experimentais

  • Cor/Forma: colourless
  • Densidade: 1.1724 (rough estimate)
  • Ponto de Fusão: 267°C (rough estimate)
  • Ponto de ebulição: 599.84°C (rough estimate)
  • Ponto de Flash: °C
  • Índice de Refracção: 1.5376 (estimate)
  • PSA: 144.28000
  • LogP: 3.12420
  • Solubilidade: Not determined

2,4-Pentadienoic acid,5-phenyl-,(2S,3aR,3bS,3cS,4aR,5S,5aS,8aR,8bR,9R,10R,10aS)-3a,3b,3c,4a,5,5a,8a,9,10,10a-decahydro-5,5a-dihydroxy-4a-(hydroxymethyl)-7,9-dimethyl-10a-(1-methylethenyl)-6-oxo-2-phenyl-6H-2,8b-epoxyoxireno[6,7]azuleno[5,4-e]-1,3-benzodioxol-10-ylester, (2E,4E)- Informações de segurança

  • Número de transporte de matérias perigosas:UN 2811
  • WGK Alemanha:3
  • Código da categoria de perigo: 38
  • Instrução de Segurança: 22-24/25
  • CÓDIGOS DA MARCA F FLUKA:10-21
  • RTECS:HB5425500
  • Identificação dos materiais perigosos: Xi
  • Frases de Risco:R36/37/38
  • PackingGroup:III
  • Classe de Perigo:6.1(b)
  • Condição de armazenamento:−20°C
  • Nível de perigo:6.1(b)
  • Termo de segurança:6.1(b)
  • Grupo de Embalagem:III
  • Grupo de Embalagem:III

2,4-Pentadienoic acid,5-phenyl-,(2S,3aR,3bS,3cS,4aR,5S,5aS,8aR,8bR,9R,10R,10aS)-3a,3b,3c,4a,5,5a,8a,9,10,10a-decahydro-5,5a-dihydroxy-4a-(hydroxymethyl)-7,9-dimethyl-10a-(1-methylethenyl)-6-oxo-2-phenyl-6H-2,8b-epoxyoxireno[6,7]azuleno[5,4-e]-1,3-benzodioxol-10-ylester, (2E,4E)- Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
City Chemical
3216CC-5MG
Mezerein
34807-41-5 forbiochemistry
5mg
$1057.89 2023-09-19
SHENG KE LU SI SHENG WU JI SHU
sc-202707-1mg
Mezerein, (Out of Stock: Availability 9/9/23)
34807-41-5 ≥95%
1mg
¥3384.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-202707-1 mg
Mezerein, (Out of Stock: Availability 7/9/23)
34807-41-5 ≥95%
1mg
¥3,384.00 2023-07-10

2,4-Pentadienoic acid,5-phenyl-,(2S,3aR,3bS,3cS,4aR,5S,5aS,8aR,8bR,9R,10R,10aS)-3a,3b,3c,4a,5,5a,8a,9,10,10a-decahydro-5,5a-dihydroxy-4a-(hydroxymethyl)-7,9-dimethyl-10a-(1-methylethenyl)-6-oxo-2-phenyl-6H-2,8b-epoxyoxireno[6,7]azuleno[5,4-e]-1,3-benzodioxol-10-ylester, (2E,4E)- Literatura Relacionada

Fornecedores recomendados
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Amadis Chemical Company Limited
Zhejiang Brunova Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Zhejiang Brunova Technology Co., Ltd.
Wuhan Comings Biotechnology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Wuhan Comings Biotechnology Co., Ltd.